molecular formula C16H13Cl2NO B5580367 (2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide

(2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5580367
M. Wt: 306.2 g/mol
InChI Key: UVNPPYLIZQSYLG-JXMROGBWSA-N
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Description

(2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13Cl2NO and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)acrylamide is 305.0374194 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Interaction Studies

Acrylamide derivatives have been utilized in protein interaction studies, particularly in probing the degree of exposure of tryptophanyl residues in proteins. Eftink and Ghiron (1976) highlighted that acrylamide is an efficient quencher of tryptophanyl fluorescence, offering a method to sense the exposure of residues in proteins through fluorescence quenching studies. This approach aids in monitoring protein conformational changes and enzyme inhibitor binding, showcasing the role of acrylamide derivatives in biochemical research (Eftink & Ghiron, 1976).

Corrosion Inhibition

Research has explored acrylamide derivatives as corrosion inhibitors, such as their application in protecting copper in nitric acid solutions. Abu-Rayyan et al. (2022) found that synthetic acrylamide derivatives were effective in reducing corrosion, demonstrating potential in industrial applications to extend the life of metal components (Abu-Rayyan et al., 2022).

Antipathogenic Applications

Acrylamide derivatives have shown potential in antipathogenic applications. Limban et al. (2011) synthesized acylthioureas, demonstrating significant antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents from acrylamide derivatives (Limban et al., 2011).

Polymerization and Material Science

Acrylamide derivatives are fundamental in polymer science, serving as monomers in the polymerization process to create materials with specific properties. Convertine et al. (2004) reported on the controlled polymerization of N-isopropylacrylamide, a derivative with thermoresponsive properties, underlining the importance of acrylamide derivatives in developing smart materials for applications such as drug delivery systems (Convertine et al., 2004).

Environmental and Health Safety

Understanding the environmental fate and neurotoxicity of acrylamide and its polymers is crucial. Smith and Oehme (1991) reviewed the production, use, and environmental aspects of acrylamide, highlighting its mobility in the environment and biodegradability. The review also touches on the neurotoxic effects of acrylamide exposure, emphasizing the need for safe handling practices and further research on its effects on health (Smith & Oehme, 1991).

Properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11-14(18)3-2-4-15(11)19-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNPPYLIZQSYLG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.